molecular formula C14H17F3N4O B2870554 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide CAS No. 2097858-89-2

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide

Cat. No.: B2870554
CAS No.: 2097858-89-2
M. Wt: 314.312
InChI Key: KDIMBEBUAZNIJX-UHFFFAOYSA-N
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Description

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. The 7-position of the pyridine ring is substituted with a trifluoromethyl (-CF₃) group, a bioisostere known to enhance metabolic stability and lipophilicity . This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to trifluoromethyl and carboxamide functionalities.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h1-2,9-10H,3-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIMBEBUAZNIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3CC=CC3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazino-3-Chloro-5-Trifluoromethylpyridine

The triazole ring is formed via ultrasonic-assisted cyclization, as described in CN103613594A .
Procedure :

  • React 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) with cyclopent-3-ene-1-carbonyl chloride (12 mmol) in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 2–4 h).
  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield the triazolo[4,3-a]pyridine intermediate (85% yield).

Key Data :

Parameter Value Source
Reaction Time 2–4 h
Temperature 80–150°C
Yield 85%

Aminomethylation at Position 3

The aminomethyl group is introduced via reductive amination, adapted from EP2498775A1 .
Procedure :

  • Treat the triazolo[4,3-a]pyridine intermediate (5 mmol) with formaldehyde (10 mmol) and ammonium acetate (15 mmol) in dichloromethane.
  • Add sodium cyanoborohydride (6 mmol) and stir at room temperature for 12 h.
  • Isolate the product by filtration and recrystallize from ethanol (78% yield).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (s, 2H, CH₂NH₂), 7.82 (d, J = 8.4 Hz, 1H, pyridine-H), 8.15 (s, 1H, triazole-H).
  • MS (ESI+) : m/z 276.1 [M+H]⁺.

Synthesis of Cyclopent-3-ene-1-Carboxylic Acid

Esterification of Cyclopent-3-ene-1-Carboxylic Acid

PubChem CID 26369821 and RSC Supplement detail the synthesis of methyl cyclopent-3-enecarboxylate:
Procedure :

  • React cyclopent-3-ene-1-carboxylic acid (20 mmol) with thionyl chloride (SOCl₂, 30 mmol) in dichloromethane (DCM) at 0°C for 2 h.
  • Add methanol (25 mmol) and stir at room temperature for 4 h.
  • Extract with diethyl ether, dry over MgSO₄, and distill under reduced pressure (90% yield).

Key Data :

Parameter Value Source
Reaction Time 6 h
Yield 90%
¹H NMR (CDCl₃) δ 5.70–5.55 (m, 2H), 3.68 (s, 3H)

Conversion to Cyclopent-3-ene-1-Carboxamide

Procedure :

  • Hydrolyze methyl cyclopent-3-enecarboxylate (10 mmol) with 6 M HCl at reflux for 6 h to obtain the carboxylic acid.
  • React the acid with thionyl chloride (15 mmol) to form the acyl chloride.
  • Add aqueous ammonia (20 mmol) at 0°C and stir for 1 h.
  • Filter and recrystallize from hexane (82% yield).

Amide Coupling to Form the Final Product

HATU-Mediated Coupling

Procedure :

  • Combine 7-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-ylmethylamine (5 mmol) and cyclopent-3-ene-1-carboxylic acid (5.5 mmol) in DCM.
  • Add HATU (6 mmol) and DIPEA (10 mmol), and stir at room temperature for 12 h.
  • Purify via flash chromatography (DCM:methanol = 9:1) to yield the title compound (75% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.95 (d, J = 8.4 Hz, 1H, pyridine-H), 5.75–5.60 (m, 2H, cyclopentene-H), 4.50 (d, J = 5.6 Hz, 2H, CH₂NH).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (CONH), 144.5 (triazole-C), 128.9 (cyclopentene-C), 123.5 (q, J = 270 Hz, CF₃).
  • HRMS (ESI+) : m/z 385.1423 [M+H]⁺ (calc. 385.1420).

Alternative Synthetic Routes

Suzuki Coupling for Triazole Core Assembly

US20120225904A1 and EP2498775A1 propose Suzuki cross-coupling for triazole synthesis:
Procedure :

  • Couple 3-bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine (5 mmol) with methylboronic acid (6 mmol) using Pd(PPh₃)₄ (0.1 eq) in toluene/Na₂CO₃(aq) at 80°C.
  • Reduce the methyl ester to aminomethyl via LiAlH₄ (65% yield over two steps).

Chemical Reactions Analysis

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Fused Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]pyridine -CF₃, cyclopentene carboxamide ~370 (estimated)
Diethyl 8-cyano-... () Imidazo[1,2-a]pyridine -CN, -NO₂, phenethyl 575.57
5-Methyl-N-(3-pyridinyl)... () Triazolo[1,5-a]pyrimidine -CH₃, trimethoxyphenyl 488.47

Physicochemical Properties

The trifluoromethyl group in the target compound increases its lipophilicity (logP ~2.5–3.5, estimated) compared to nitro- or methoxy-substituted analogs. For instance, the compound in has a melting point of 243–245°C and a synthesis yield of 51%, whereas the target’s cyclopentene carboxamide may lower its melting point due to reduced crystallinity .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Yield (%) logP (Predicted)
Target Compound Not reported Not reported ~3.0
Diethyl 8-cyano-... () 243–245 51 ~2.1
5-Methyl-N-(3-pyridinyl)... () Not reported Not reported ~2.8

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